molecular formula C17H18N6O2 B2867629 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea CAS No. 2380175-80-2

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea

Cat. No.: B2867629
CAS No.: 2380175-80-2
M. Wt: 338.371
InChI Key: MRFJSEAFLQHZCC-UHFFFAOYSA-N
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Description

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanopyrazine ring, an azetidine ring, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea involves multiple steps, typically starting with the preparation of the cyanopyrazine and azetidine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3-methoxyphenyl)-3-methylurea can be compared with similar compounds such as:

    5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Used as a rigid linker in PROTAC development.

    2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid: Another rigid linker used in targeted protein degradation.

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-22(17(24)21-12-4-3-5-14(8-12)25-2)13-10-23(11-13)16-15(9-18)19-6-7-20-16/h3-8,13H,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFJSEAFLQHZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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